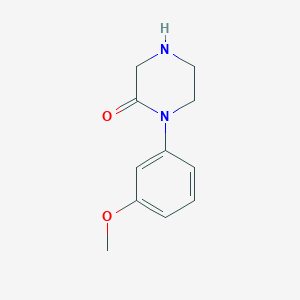

1-(3-Methoxyphenyl)piperazin-2-one

説明

準備方法

The synthesis of 1-(3-Methoxyphenyl)piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired piperazin-2-one .

Another method involves the addition reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile . This method is beneficial for large-scale production due to its high yield and ease of purification.

化学反応の分析

1-(3-Methoxyphenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

For example, the oxidation of this compound with potassium permanganate can lead to the formation of corresponding carboxylic acids. Reduction with lithium aluminum hydride can yield the corresponding alcohols. Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups onto the phenyl ring, leading to a variety of derivatives .

科学的研究の応用

Pharmacological Properties

1-(3-Methoxyphenyl)piperazin-2-one is part of a larger class of piperazine derivatives known for their varied pharmacological effects. Research indicates that compounds in this category can exhibit:

- Antitumor Activity : Studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells. For instance, quantitative structure-activity relationship (QSAR) studies suggest that structural modifications can enhance the anti-proliferative properties against various cancer cell lines .

- Antimicrobial Effects : Piperazine derivatives have been investigated for their antimicrobial properties. Certain analogues demonstrate significant activity against bacteria and fungi, indicating potential as antimicrobial agents .

- Psychotropic Effects : Some piperazine derivatives are recognized for their antipsychotic and antidepressant effects, contributing to their use in treating mental health disorders .

Antitumor Activity

A study published in MDPI highlights the cytotoxic activity of piperazine-based structures, including this compound. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth. The study emphasizes the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

Research conducted on piperazine derivatives has revealed their potential as antimicrobial agents. A specific derivative exhibited broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Psychotropic Applications

The pharmacological profile of this compound suggests its utility in developing treatments for psychiatric disorders. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in managing conditions like depression and anxiety .

Data Tables

| Biological Activity | Compound | Tested Against | Results |

|---|---|---|---|

| Antitumor | This compound | Various cancer cell lines | Significant inhibition of growth |

| Antimicrobial | Piperazine Derivative X | Bacteria & fungi | MIC comparable to standard antibiotics |

| Antidepressant | Piperazine Analogue Y | Serotonin receptors | Modulation observed |

作用機序

The mechanism of action of 1-(3-Methoxyphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes . The piperazine moiety in the compound can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule . This interaction can modulate the activity of the target, leading to various biological effects.

For example, piperazine derivatives are known to interact with serotonin receptors, which can influence neurotransmitter release and uptake . This makes them potential candidates for the treatment of neurological disorders .

類似化合物との比較

1-(3-Methoxyphenyl)piperazin-2-one can be compared with other similar compounds, such as 1-(2-Methoxyphenyl)piperazine and para-Methoxyphenylpiperazine . These compounds share the piperazine core but differ in the position and nature of the substituents on the phenyl ring.

1-(2-Methoxyphenyl)piperazine: This compound has the methoxy group in the ortho position, which can influence its reactivity and interaction with biological targets.

para-Methoxyphenylpiperazine: This compound has the methoxy group in the para position and is known for its stimulant effects.

The unique positioning of the methoxy group in this compound (meta position) provides distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

1-(3-Methoxyphenyl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antidepressant and anxiolytic agent. This article delves into its biological activity, mechanisms of action, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, with a methoxy group attached to the phenyl ring at the third position. Its molecular formula is C_{11}H_{14}N_{2}O, with a molecular weight of approximately 192.26 g/mol. This structure is significant as it influences the compound's interaction with various biological targets.

Research indicates that this compound interacts primarily with serotonin receptors, particularly the 5-HT1A receptor, which is known to play a crucial role in mood regulation. The compound has shown potential for:

- Antidepressant Effects : By modulating serotonin levels, it may alleviate symptoms of depression.

- Anxiolytic Effects : Its interaction with serotonin pathways suggests potential utility in treating anxiety disorders.

These mechanisms are supported by studies demonstrating selective binding properties that could result in fewer side effects compared to traditional antidepressants .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other piperazine derivatives. The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Methoxy group at the second position | Different receptor selectivity |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group at the fourth position | Potentially different pharmacokinetics |

| Urapidil | Piperazine structure; antihypertensive | Different therapeutic application |

The positioning of substituents on the phenyl ring significantly influences their receptor binding profiles and therapeutic effectiveness .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antidepressant Activity : In preclinical trials, this compound demonstrated significant antidepressant-like effects in rodent models. Behavioral assays indicated reduced immobility in forced swim tests, suggesting enhanced mood .

- Anxiolytic Activity : The compound was also evaluated for its anxiolytic properties using elevated plus maze tests, where it exhibited increased time spent in open arms, indicative of reduced anxiety levels .

- Binding Affinity Studies : Research involving radiolabeled binding assays has shown that this compound binds selectively to serotonin receptors, which correlates with its observed pharmacological effects .

特性

IUPAC Name |

1-(3-methoxyphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEDGEVVWJYROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572412 | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-80-2 | |

| Record name | 1-(3-Methoxyphenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。